2-Bromo-5-chloro-4-fluorobenzoyl chloride
Description
2-Bromo-5-chloro-4-fluorobenzoyl chloride (CAS: Not explicitly provided in evidence; inferred molecular formula: C₇H₂BrCl₂FO) is a halogenated benzoyl chloride derivative characterized by three distinct substituents: bromine (position 2), chlorine (position 5), and fluorine (position 4) on the aromatic ring, with a reactive acyl chloride (-COCl) functional group. This compound is structurally related to intermediates used in pharmaceutical and agrochemical synthesis, where halogenation patterns enhance electrophilicity and direct regioselective reactions.
Properties
IUPAC Name |
2-bromo-5-chloro-4-fluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2FO/c8-4-2-6(11)5(9)1-3(4)7(10)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICJIRFVACPVFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromo-5-chloro-4-fluorobenzoyl chloride involves the acylation of 2,4-dichloro-5-fluorobenzene with oxalyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is typically carried out at a temperature range of 20-30°C for 1.5-2.5 hours .
Another method involves the reaction of 2,4-dichloro-5-fluorobenzoic acid with thionyl chloride. This reaction is conducted under reflux conditions, where the benzoic acid is converted to the corresponding benzoyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-4-fluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or bromine atoms are replaced by other nucleophiles.
Acylation Reactions: It can act as an acylating agent in Friedel-Crafts acylation reactions, introducing the benzoyl group into aromatic compounds.
Common Reagents and Conditions
Thionyl Chloride: Used in the preparation of the compound from benzoic acid.
Aluminum Chloride: Acts as a catalyst in acylation reactions.
Oxalyl Chloride: Used in the synthesis of the compound from dichlorofluorobenzene.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the products will vary based on the nucleophile introduced.
Scientific Research Applications
2-Bromo-5-chloro-4-fluorobenzoyl chloride is widely used in scientific research for various applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents, particularly those requiring specific halogenated benzoyl groups.
Agrochemicals: It is utilized in the synthesis of agrochemical products, including herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-4-fluorobenzoyl chloride involves its reactivity as an acylating agent. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. This reactivity is primarily due to the electron-withdrawing effects of the bromine, chlorine, and fluorine substituents, which enhance the electrophilicity of the carbonyl carbon .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 2-bromo-5-chloro-4-fluorobenzoyl chloride and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Functional Group | Substituents (Positions) |
|---|---|---|---|---|---|
| This compound | Inferred | C₇H₂BrCl₂FO | ~272.35 | Acyl chloride (-COCl) | Br (2), Cl (5), F (4) |
| 4-Bromobenzoyl chloride | 586-75-4 | C₇H₄BrClO | 223.45 | Acyl chloride (-COCl) | Br (4) |
| 2-Chloro-5-fluorobenzoyl chloride | 21900-51-6 | C₇H₃Cl₂FO | 207.00 | Acyl chloride (-COCl) | Cl (2), F (5) |
| 2-Bromo-5-chloro-4-fluorobenzaldehyde | 1806838-88-9 | C₇H₃BrClFO | 237.45 | Aldehyde (-CHO) | Br (2), Cl (5), F (4) |
Reactivity and Electronic Effects
- Electron-Withdrawing Effects : The presence of bromine (strong σ-electron-withdrawing) at position 2 in the target compound increases the electrophilicity of the carbonyl carbon compared to analogs like 4-bromobenzoyl chloride (Br at para position). This enhances reactivity in nucleophilic acyl substitution reactions (e.g., amidation, esterification) .
- However, fluorine (smaller atom) at position 4 minimizes steric interference while maintaining electron withdrawal.
- Comparison with Aldehyde Analog : The benzaldehyde derivative (CAS 1806838-88-9) lacks the reactive acyl chloride group, making it more stable but less reactive in coupling reactions. Its primary use likely involves oxidation to the carboxylic acid or reduction to the alcohol .
Research Findings and Data Gaps
While direct studies on this compound are absent in the provided evidence, inferences can be drawn from structural analogs:
- Reactivity Trends : Halogenated benzoyl chlorides with meta- and para-substituents (e.g., 2-chloro-5-fluorobenzoyl chloride) exhibit faster reaction kinetics in amidation than ortho-substituted variants due to reduced steric effects .
- Thermal Stability : Bromine’s high atomic weight and electron-withdrawing nature may lower the melting point compared to chlorine-dominated analogs, though experimental data is needed.
Biological Activity
2-Bromo-5-chloro-4-fluorobenzoyl chloride is a halogenated aromatic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C7H3BrClF
- CAS Number : 1805105-25-2
- Physical State : Solid at room temperature
- Purity : Typically >95% in commercial preparations
Synthesis
The synthesis of this compound generally involves halogenation reactions on a benzoyl chloride precursor. The methodology often includes:
- Starting Materials : Benzoyl chloride and halogenating agents (bromine, chlorine, and fluorine).
- Reagents : Use of Lewis acids like aluminum chloride to facilitate the electrophilic substitution.
- Conditions : Reaction typically performed under controlled temperatures to optimize yields while minimizing side reactions.
Biological Activity
The biological activity of this compound has been investigated in various contexts:
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. For example, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Cytotoxicity
In vitro studies have demonstrated that this compound possesses cytotoxic effects on cancer cell lines. The compound induces apoptosis through the activation of caspase pathways, leading to cell death in various tumor types.
Enzyme Inhibition
This compound has been identified as a potential inhibitor of specific enzymes involved in metabolic processes. Its structural characteristics allow it to bind effectively to active sites, thereby modulating enzyme activity.
The mechanism by which this compound exerts its biological effects can be summarized as follows:
- Binding Affinity : The halogen substituents enhance the lipophilicity and binding affinity to target biomolecules.
- Enzyme Interaction : It interacts with enzymes by forming non-covalent bonds, which can either inhibit or alter enzyme function.
- Cellular Uptake : The compound's structure facilitates its uptake into cells, where it can exert cytotoxic effects.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of halogenated benzoyl chlorides, including this compound. The results indicated a significant reduction in bacterial growth rates compared to control groups, demonstrating its potential as an antimicrobial agent .
Study 2: Cytotoxic Effects on Cancer Cells
In another investigation focusing on the cytotoxicity of halogenated compounds, this compound was tested against several cancer cell lines. The findings revealed that the compound induced apoptosis in a dose-dependent manner, with IC50 values indicating potent activity .
Study 3: Enzyme Inhibition Studies
Research examining the enzyme inhibition properties found that this compound effectively inhibited specific metabolic enzymes critical for cancer cell proliferation. Inhibition assays showed a significant decrease in enzyme activity at low micromolar concentrations .
Data Table
| Property | Value |
|---|---|
| Molecular Weight | 227.46 g/mol |
| Antimicrobial Activity | Effective against E. coli, S. aureus |
| IC50 (Cytotoxicity) | ~10 µM (varies by cell line) |
| Enzyme Inhibition | Yes (specific enzymes) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
